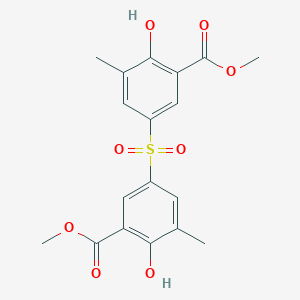

Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate

Beschreibung

Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is a complex sulfonyl-substituted benzoate ester characterized by a central sulfonyl (-SO₂-) group bridging two aromatic rings. Key structural features include:

- First aromatic ring: A 2-hydroxy-3-methyl-benzoate ester with a methyl group at position 3 and a hydroxyl group at position 2.

- Second aromatic ring: A 4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl group, featuring a hydroxyl group at position 4, a methoxycarbonyl (-COOCH₃) substituent at position 3, and a methyl group at position 3.

Its reactivity and solubility are influenced by the interplay of polar (hydroxyl, sulfonyl, methoxycarbonyl) and nonpolar (methyl) substituents.

Eigenschaften

CAS-Nummer |

56923-27-4 |

|---|---|

Molekularformel |

C18H18O8S |

Molekulargewicht |

394.4 g/mol |

IUPAC-Name |

methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methylphenyl)sulfonyl-3-methylbenzoate |

InChI |

InChI=1S/C18H18O8S/c1-9-5-11(7-13(15(9)19)17(21)25-3)27(23,24)12-6-10(2)16(20)14(8-12)18(22)26-4/h5-8,19-20H,1-4H3 |

InChI-Schlüssel |

MPVLWHAACUEDNV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C(=O)OC)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, which involves the reaction of the aromatic ring with sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester and sulfonyl groups can be reduced under specific conditions to yield alcohols and thiols, respectively.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzoquinones, while reduction of the ester group may produce primary alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound is compared below with sulfonyl-containing benzoate derivatives and related esters, focusing on substituent effects and physicochemical properties.

Table 1: Key Structural and Property Comparisons

Key Research Findings and Insights

Substituent Effects on Solubility and Reactivity :

- The target compound ’s methoxycarbonyl group enhances lipophilicity compared to the carboxylic acid analog (CAS 56923-30-9), which may improve membrane permeability in biological systems .

- Sulfonylurea herbicides like metsulfuron methyl ester rely on triazine substituents for herbicidal activity, whereas the target compound’s hydroxyl and methoxycarbonyl groups suggest divergent reactivity, possibly toward enzymatic targets or degradation pathways .

Spectroscopic Characterization :

- Structural elucidation of similar compounds (e.g., zygocaperoside and isorhamnetin-3-O-glycoside) via NMR and UV spectroscopy highlights methodologies applicable to the target compound. The hydroxyl and sulfonyl groups would produce distinct ¹H-NMR shifts (e.g., hydroxyl protons at δ 10–12 ppm, sulfonyl-related deshielding) .

Stability and Functional Role :

- The methoxycarbonyl group in the target compound likely confers greater hydrolytic stability than carboxylic acid analogs, making it more suitable for prolonged environmental persistence or delayed-release formulations .

- In contrast, sulfonylurea herbicides (e.g., metsulfuron methyl) exhibit rapid degradation in soil due to microbial action on the triazine ring, suggesting the target compound’s phenyl-based substituents may alter environmental half-life .

Pharmacological Potential: While formoterol-related compounds (e.g., USP Formoterol Related Compound C) focus on β-agonist activity via aminoethylphenol motifs, the target compound’s sulfonyl and ester groups may interact with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or receptor tyrosine kinases .

Biologische Aktivität

Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate, also known as compound 56923-27-4, is a complex organic molecule with significant biological activity. This article explores its biological properties, including antimicrobial, antioxidant, and antiproliferative effects, supported by various studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C18H18O8S

- Molecular Weight : 398.39 g/mol

- CAS Number : 56923-27-4

The compound features a sulfonyl group attached to a benzoate structure, which is crucial for its biological interactions.

1. Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 8 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways, leading to cell death .

2. Antioxidant Activity

The antioxidant potential of methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate was evaluated using the DPPH radical scavenging assay. The results indicated that the compound effectively scavenged free radicals in a dose-dependent manner.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

3. DNA Cleavage Activity

The compound has also been shown to cleave DNA in vitro, which is significant for its potential therapeutic applications. The cleavage occurs through both hydrolytic and oxidative mechanisms, indicating that it can interact with DNA directly.

| Concentration (µM) | DNA Cleavage Observed |

|---|---|

| 100 | Partial Cleavage |

| 200 | Complete Cleavage |

The ability to cleave DNA suggests that this compound could be explored for use in cancer therapies, where targeted DNA interactions are essential .

4. Antiproliferative Activity

In studies assessing antiproliferative effects against various cancer cell lines, the compound demonstrated significant inhibition of cell growth.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT116 | 15 |

| HEK293 | 20 |

These findings indicate that methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate may possess selective cytotoxicity towards cancer cells, making it a candidate for further investigation in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.